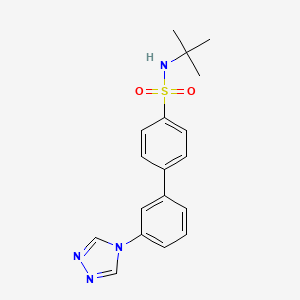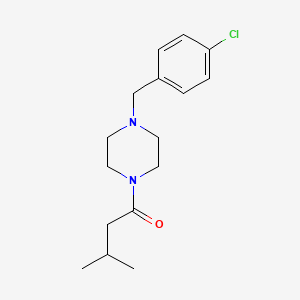
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 60-0175, is a chemical compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, neurodegeneration, and pain modulation. This compound 60-0175 has been used as a tool compound to investigate the role of sigma-1 receptors in these processes, as well as to develop new therapeutic agents targeting these receptors.
Mechanism of Action
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 acts as a selective agonist of sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by this compound 60-0175 results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production. These signaling pathways are involved in the regulation of cellular processes such as ion channel activity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound 60-0175 has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. It has been demonstrated to protect against neuronal damage induced by ischemia, oxidative stress, and neurotoxic agents. This compound 60-0175 has also been shown to reduce inflammation in various animal models of inflammation, as well as to alleviate pain in models of neuropathic and inflammatory pain.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has several advantages for use in lab experiments. It is a highly selective and potent agonist of sigma-1 receptors, allowing for specific modulation of these receptors without affecting other signaling pathways. This compound 60-0175 has also been extensively validated in various studies, ensuring its purity and quality for further research applications. However, this compound 60-0175 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. These limitations should be taken into consideration when designing experiments using this compound 60-0175.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175. One potential direction is the development of new therapeutic agents targeting sigma-1 receptors for the treatment of various diseases, including neurodegenerative disorders, pain, and inflammation. Another direction is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as cancer, cardiovascular disease, and diabetes. Finally, further optimization and validation of the synthesis method for this compound 60-0175 may lead to improved purity and quality of the compound for future research applications.
Conclusion:
In conclusion, this compound 60-0175 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It acts as a selective agonist of sigma-1 receptors, modulating various intracellular signaling pathways and exhibiting various biochemical and physiological effects. This compound 60-0175 has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. Future research on this compound 60-0175 may lead to the development of new therapeutic agents and further understanding of the role of sigma-1 receptors in various physiological and pathological processes.
Synthesis Methods
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with piperazine, followed by acylation with 3-methylbutanoyl chloride. The final product is obtained through purification and isolation steps. This synthesis method has been optimized and validated in various studies, ensuring the purity and quality of this compound 60-0175 for further research applications.
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXWSOTSGAEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
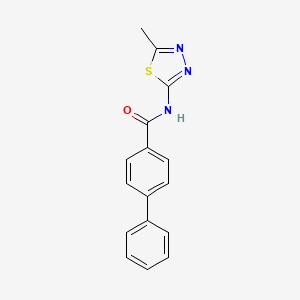

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
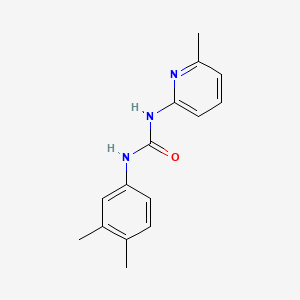
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
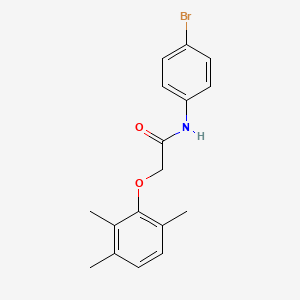
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)

